molecular formula C6H5BF3KOS B13352598 Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate

Cat. No.: B13352598
M. Wt: 232.08 g/mol
InChI Key: AGCZCWIMCSZNLI-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate is a chemical compound with the molecular formula C6H5BF3KOS. It is a boron-containing compound that features a trifluoroborate group attached to a thiophene ring, which is further substituted with a formyl and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophenes, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate is unique due to the presence of both a formyl and a methyl group on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C6H5BF3KOS

Molecular Weight

232.08 g/mol

IUPAC Name

potassium;trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide

InChI

InChI=1S/C6H5BF3OS.K/c1-4-2-5(3-11)12-6(4)7(8,9)10;/h2-3H,1H3;/q-1;+1

InChI Key

AGCZCWIMCSZNLI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(S1)C=O)C)(F)(F)F.[K+]

Origin of Product

United States

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